

In Vitro Characterization of RO3201195: A Technical Guide

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Compound of Interest		
Compound Name:	RO3201195	
Cat. No.:	B1678687	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **RO3201195**, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information presented herein is compiled from key studies to facilitate further research and development efforts.

Core Compound Properties

RO3201195, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, was identified through high-throughput screening as a highly selective inhibitor of p38 MAP kinase.[1] Its discovery and characterization were first described by Goldstein et al. in the Journal of Medicinal Chemistry in 2006. The compound exhibits excellent drug-like properties, including high oral bioavailability, which led to its advancement into Phase I clinical trials.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for RO3201195 from in vitro assays.

Table 1: p38 MAPK Inhibition



Parameter	Value	Notes
ρ38α ΙC50	13 nM	Inhibition of recombinant human p38α MAP kinase.
p38β IC50	4 nM	Inhibition of recombinant human p38β MAP kinase.

Data extracted from Goldstein et al., 2006.

Table 2: Kinase Selectivity Profile

RO3201195 demonstrates high selectivity for p38 MAPK over other kinases. The table below presents a selection of kinases against which **RO3201195** was tested.

Kinase	% Inhibition at 1 μM
MKK6	< 10%
JNK1	< 10%
ERK2	< 10%
ΡΚCα	< 10%
CDK2/cyclin A	< 10%

Data extracted from Goldstein et al., 2006, demonstrating the high selectivity of RO3201195.

Table 3: Cellular Activity

The inhibitory activity of **RO3201195** was also assessed in cellular assays by measuring the downstream effects of p38 MAPK inhibition.

Assay	Cell Type	Stimulus	Measured Endpoint	IC50
LPS-induced TNFα release	Human whole blood	Lipopolysacchari de (LPS)	TNFα levels	60 nM



Data extracted from Goldstein et al., 2006.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

p38 MAP Kinase Enzyme Assay

This assay determines the direct inhibitory effect of **RO3201195** on the enzymatic activity of p38 MAPK.

Materials:

- Recombinant human p38α or p38β enzyme
- Activating Transcription Factor 2 (ATF-2) as substrate
- [y-33P]ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
- RO3201195 at various concentrations
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant p38 kinase, and the substrate ATF-2.
- Add RO3201195 at a range of concentrations to the reaction mixture. A DMSO control is run
 in parallel.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).



- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percentage of inhibition at each concentration of **RO3201195** and determine the IC₅₀ value by non-linear regression analysis.

Kinase Selectivity Profiling

To assess the selectivity of **RO3201195**, its inhibitory activity is tested against a panel of other protein kinases.

Procedure: The experimental procedure is similar to the p38 MAP Kinase Enzyme Assay, with the following modifications:

- A panel of different protein kinases is used instead of p38 MAPK.
- The substrates are specific to each kinase in the panel.
- **RO3201195** is typically tested at a single high concentration (e.g., 1 μM) for initial screening.
- The percentage of inhibition at this concentration is determined for each kinase.

Human Whole Blood Assay for TNFα Release

This cellular assay measures the ability of **RO3201195** to inhibit the production of the proinflammatory cytokine TNF α , a downstream consequence of p38 MAPK activation.

Materials:

- Freshly drawn human whole blood from healthy volunteers.
- Lipopolysaccharide (LPS) from E. coli.



- RO3201195 at various concentrations.
- RPMI 1640 culture medium.
- TNFα ELISA kit.

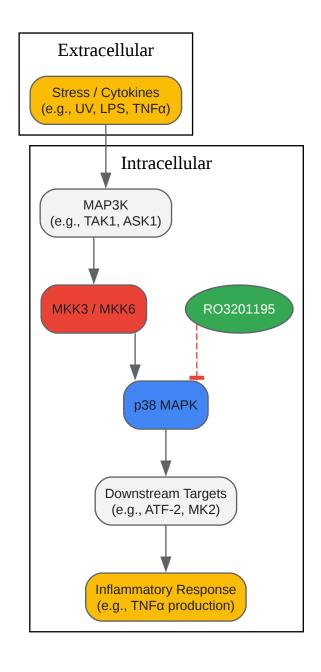
Procedure:

- Dilute fresh human whole blood with RPMI 1640 medium.
- Pre-incubate the diluted blood with various concentrations of **RO3201195** or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
- Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNFα production.
- Incubate for a further period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
- Centrifuge the samples to separate the plasma.
- Measure the concentration of TNF α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of TNFα production at each **RO3201195** concentration and determine the IC₅₀ value.

Visualizations

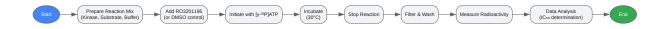
The following diagrams illustrate key pathways and workflows related to the in vitro characterization of **RO3201195**.





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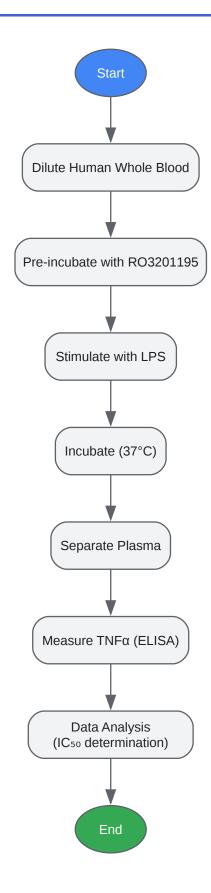
Caption: p38 MAPK Signaling Pathway and the inhibitory action of RO3201195.



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Caption: General workflow for the in vitro p38 MAP kinase enzyme assay.





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Caption: Workflow for the human whole blood assay for TNF α release.



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References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review PMC [pmc.ncbi.nlm.nih.gov]
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